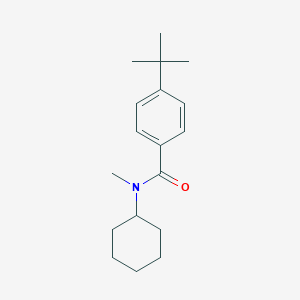
4-tert-butyl-N-cyclohexyl-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-cyclohexyl-N-methylbenzamide (TCB-2) is a synthetic compound that belongs to the class of benzamide derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields. TCB-2 is a potent agonist of serotonin receptors, particularly the 5-HT2A receptor, which is responsible for various physiological and biochemical effects.
Mecanismo De Acción
4-tert-butyl-N-cyclohexyl-N-methylbenzamide is a potent agonist of the 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of the 5-HT2A receptor by this compound leads to the activation of various signaling pathways, including the phospholipase C (PLC) pathway, which leads to the release of intracellular calcium and the activation of protein kinase C (PKC). This compound also activates the mitogen-activated protein kinase (MAPK) pathway, which is involved in various cellular processes, including cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to induce various biochemical and physiological effects, including the induction of hallucinogenic effects in animal models. This compound has also been shown to induce changes in brain activity, particularly in the prefrontal cortex, which is involved in various cognitive processes, including decision making, planning, and working memory. This compound has also been shown to modulate the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-tert-butyl-N-cyclohexyl-N-methylbenzamide has several advantages as a research tool, including its potent agonist activity at the 5-HT2A receptor, which makes it a useful tool for studying the mechanism of action of hallucinogens. This compound is also relatively stable and can be easily synthesized using standard laboratory techniques. However, this compound also has limitations, including its potential toxicity and the limited availability of high-quality this compound for research purposes.
Direcciones Futuras
Future research on 4-tert-butyl-N-cyclohexyl-N-methylbenzamide should focus on elucidating the mechanism of action of this compound and its effects on various physiological and biochemical processes. Additionally, future research should focus on developing novel derivatives of this compound with improved pharmacological properties, including increased potency and selectivity for the 5-HT2A receptor. Finally, future research should focus on developing new methods for synthesizing this compound and other benzamide derivatives with improved yields and purity.
Métodos De Síntesis
4-tert-butyl-N-cyclohexyl-N-methylbenzamide can be synthesized using various methods, including the condensation of 4-tert-butyl-N-cyclohexylbenzamide with methylamine, followed by N-methylation using formaldehyde and sodium cyanoborohydride. Alternatively, this compound can be synthesized by reacting 4-tert-butylcyclohexylamine with 4-fluorobenzoyl chloride, followed by N-methylation using formaldehyde and sodium cyanoborohydride.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-cyclohexyl-N-methylbenzamide has potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. It has been extensively studied for its role in modulating serotonin receptors, particularly the 5-HT2A receptor. This compound has been shown to induce hallucinogenic effects in animal models, which has led to its use as a research tool for studying the mechanism of action of hallucinogens.
Propiedades
Fórmula molecular |
C18H27NO |
|---|---|
Peso molecular |
273.4 g/mol |
Nombre IUPAC |
4-tert-butyl-N-cyclohexyl-N-methylbenzamide |
InChI |
InChI=1S/C18H27NO/c1-18(2,3)15-12-10-14(11-13-15)17(20)19(4)16-8-6-5-7-9-16/h10-13,16H,5-9H2,1-4H3 |
Clave InChI |
APEUFJLLQMDDBH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(C)C2CCCCC2 |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(C)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-fluoro-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B249989.png)

![3-[(acetylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B249992.png)
![2-(2-isopropylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B249995.png)
![N-isopropyl-3-{[(2-isopropylphenoxy)acetyl]amino}benzamide](/img/structure/B249996.png)
![Methyl 4-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate](/img/structure/B249999.png)
![Methyl 3-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate](/img/structure/B250001.png)
![N-(4-{[2-(2-isopropylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B250002.png)
![2-(2-methylphenoxy)-N-[3-(propionylamino)phenyl]propanamide](/img/structure/B250003.png)

![3-[(acetylcarbamothioyl)amino]-N,N-diethylbenzamide](/img/structure/B250006.png)
![N-(4-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B250007.png)
![N-cyclohexyl-N'-[3-(2-ethoxyethoxy)phenyl]urea](/img/structure/B250008.png)
![1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole](/img/structure/B250010.png)
